
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N'-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- typically involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-1-naphthalenyl and an undecyl halide. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and isolation to ensure the compound’s purity and quality. Techniques such as distillation, crystallization, and chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound, potentially altering the naphthalene ring or the undecyl chain.
Substitution: Substituted amine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The undecyl chain and naphthalene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1,2-ethanediamine
- N,N-Dimethyl-N’-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine
Comparison
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is unique due to its undecyl chain, which imparts distinct physical and chemical properties compared to similar compounds. This structural feature may enhance its solubility, binding affinity, and overall reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
627519-05-5 |
|---|---|
Molecular Formula |
C23H40N2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
N'-(1,2,3,4-tetrahydronaphthalen-1-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H40N2/c1-2-3-4-5-6-7-8-9-12-18-24-19-20-25-23-17-13-15-21-14-10-11-16-22(21)23/h10-11,14,16,23-25H,2-9,12-13,15,17-20H2,1H3 |
InChI Key |
HUMGYNQMUJEYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


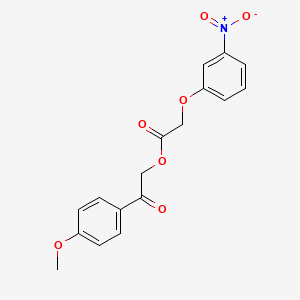
![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
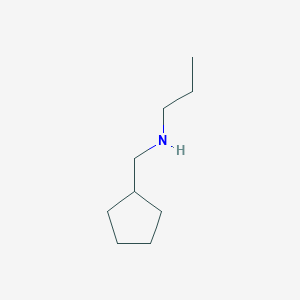
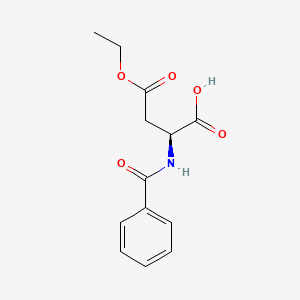
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
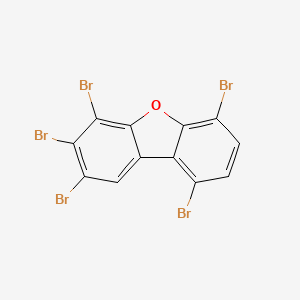
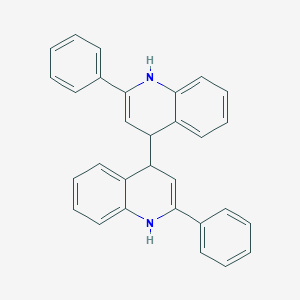
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
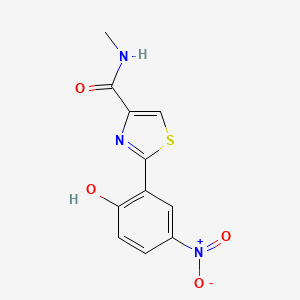
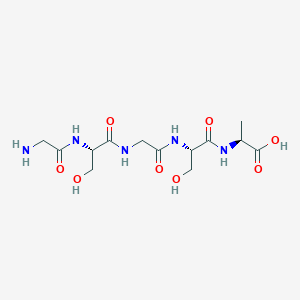
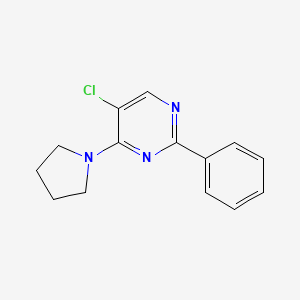

![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)

